A Comprehensive Technical Guide to Agarose: Structure, Properties, and Applications
A Comprehensive Technical Guide to Agarose: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarose is a neutral, linear polysaccharide extracted from the cell walls of certain species of red algae, primarily from the genera Gelidium and Gracilaria.[1][2] It is a highly purified component of agar, from which the charged agaropectin fraction has been removed.[1][3] This high purity and lack of ionic groups make agarose an ideal matrix for the electrophoretic separation of biomolecules, as it minimizes interactions that could impede migration.[2][4] When dissolved in a hot aqueous buffer and subsequently cooled, agarose polymers form a three-dimensional matrix with pores, creating a gel.[1][2] The size of these pores can be precisely controlled by adjusting the agarose concentration, making it a versatile tool for separating a wide range of macromolecules, particularly DNA and large proteins.[2][5]
Chemical Structure of Agarose
Agarose is a linear polymer with a molecular weight of approximately 120,000 Daltons.[2][6] Its structure is composed of repeating disaccharide units called agarobiose.[1][3] Each agarobiose unit consists of two sugar molecules: D-galactose and 3,6-anhydro-L-galactopyranose.[2][3] These units are linked by alternating α-(1→3) and β-(1→4) glycosidic bonds to form the long polysaccharide chains.[2][7]
Upon cooling, these linear chains form helical fibers that aggregate into supercoiled bundles, creating a network that traps the surrounding liquid to form a gel.[2] The structure is held together by hydrogen bonds, which allows the gel to be melted back into a liquid state by heating, a property known as thermal hysteresis.[2][8]
Caption: Diagram of the agarobiose disaccharide, the repeating unit of agarose.
Quantitative Properties of Agarose Gels
The physical properties of agarose gels are critical for their application in molecular biology. These properties are influenced by the type of agarose and its concentration in the gel. Key parameters include gel strength, melting and gelling temperatures, and electroendosmosis (EEO).
Table 1: DNA Separation Range by Agarose Concentration
This table outlines the effective range for separating linear double-stranded DNA fragments based on the percentage of agarose in the gel. Lower concentrations are used for larger fragments, while higher concentrations provide better resolution for smaller fragments.[6][9]
| Agarose Concentration (% w/v) | Effective DNA Separation Range (bp) |
| 0.5 | 1,000 - 30,000 |
| 0.7 | 800 - 12,000 |
| 1.0 | 500 - 10,000 |
| 1.2 | 400 - 7,000 |
| 1.5 | 200 - 3,000 |
| 2.0 | 50 - 2,000 |
| 3.0 - 4.0 | 10 - 1,000 |
| Data sourced from Thermo Fisher Scientific and Patsnap Synapse.[9][10] |
Table 2: Physical Properties of Different Agarose Types
Agarose is available in various grades with different physical properties tailored for specific applications. Standard agarose is used for routine analysis, while low-melt agarose is employed when the DNA needs to be recovered from the gel for downstream applications like ligation or sequencing.[1][11]
| Property | Standard Agarose (e.g., Type I) | Low-Melt Agarose | High-Strength Agarose |
| Gelling Temperature | 34–42°C[8][11] | 24–28°C[1][12] | ~36°C (at 1.5%)[3][13] |
| Melting Temperature | 85–95°C[8][11] | ~65°C[1][12] | ~88°C (at 1.5%)[3] |
| Gel Strength (1% gel, g/cm²) | ≥ 1200[13] | ≥ 250[12] | ≥ 1800[3] |
| Electroendosmosis (EEO) | ≤ 0.15[13] | ≤ 0.12[12] | ≤ 0.12[3] |
| Sulfate Content | ≤ 0.15%[13] | ≤ 0.10%[12] | ≤ 0.12%[3] |
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Gel Strength: The force required to fracture the gel. Higher strength allows for easier handling, especially at lower concentrations.[4][13]
-
Gelling/Melting Temperature: Agarose exhibits thermal hysteresis, meaning it melts at a higher temperature than the one at which it solidifies.[4][8]
-
Electroendosmosis (EEO): Refers to the movement of liquid through the gel. It is caused by fixed anionic groups (like sulfate) on the agarose matrix, which can impede the migration of nucleic acids. Low EEO agarose is preferred for most DNA electrophoresis applications.[11][13]
Experimental Protocol: Agarose Gel Electrophoresis of DNA
Agarose gel electrophoresis is a cornerstone technique used to separate DNA fragments by size. The negatively charged phosphate (B84403) backbone of DNA causes it to migrate toward the positive electrode (anode) when an electric field is applied.[5] Shorter fragments move more quickly through the gel matrix than longer ones.
1. Preparing the Agarose Gel a. Determine Gel Concentration: Choose an appropriate agarose percentage based on the expected size of the DNA fragments (refer to Table 1). b. Measure and Mix: For a 100 mL 1% gel, weigh 1.0 g of agarose powder and add it to a 250 mL or 500 mL flask. Add 100 mL of 1x electrophoresis buffer (e.g., TAE or TBE). c. Dissolve the Agarose: Heat the mixture in a microwave or on a hot plate, swirling periodically, until the agarose is completely dissolved and the solution is clear. Do not allow it to boil over. d. Cool and Add Stain: Let the solution cool to about 50-60°C (the flask should be comfortable to touch). Add a nucleic acid stain (e.g., ethidium (B1194527) bromide or a safer alternative like SYBR™ Safe) to the specified final concentration and swirl gently to mix. e. Cast the Gel: Place a gel comb into the casting tray. Pour the molten agarose into the tray, ensuring there are no air bubbles. Allow the gel to solidify at room temperature for 20-30 minutes.
2. Setting up the Electrophoresis Apparatus a. Once solidified, carefully remove the comb, creating the sample wells. b. Place the casting tray into the electrophoresis tank. c. Fill the tank with 1x electrophoresis buffer until the gel is submerged by 3-5 mm.
3. Loading Samples and Running the Gel a. Prepare Samples: Mix DNA samples with a 6x loading dye. The dye adds density, allowing the sample to sink into the well, and contains tracking dyes to monitor the progress of the electrophoresis. b. Load Samples: Carefully pipette the DNA-dye mixture into the wells. Load a DNA ladder (a mixture of DNA fragments of known sizes) into one of the wells to serve as a size standard. c. Run the Gel: Place the lid on the electrophoresis tank and connect the electrodes to the power supply, ensuring the wells are at the negative (black) electrode so that the DNA will migrate towards the positive (red) electrode. d. Apply a constant voltage (e.g., 5-10 V/cm) and run the gel until the tracking dye has migrated a sufficient distance.
4. Visualizing the Results a. Turn off the power supply and carefully remove the gel from the tank. b. Place the gel on a UV transilluminator (for ethidium bromide) or a blue-light transilluminator (for SYBR™ Safe). c. DNA fragments will appear as fluorescent bands. The size of the fragments in the sample lanes can be estimated by comparing their migration distance to that of the bands in the DNA ladder.
Caption: A simplified workflow for performing agarose gel electrophoresis.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Agarose - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. Agarose: Properties and Research Applications [sigmaaldrich.com]
- 5. LabXchange [labxchange.org]
- 6. DNA analysis using analytical gels [qiagen.com]
- 7. Physics of agarose fluid gels: Rheological properties and microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agarose gel electrophoresis - Wikipedia [en.wikipedia.org]
- 9. Agarose Gel Percentage Guide: Choosing the Right Matrix for Your DNA [synapse.patsnap.com]
- 10. Gel Electrophoresis Tables | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. nestgrp.com [nestgrp.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
